

Toxicological Profile of 2-Methylindole: A Technical Guide for Research Applications

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current toxicological knowledge of **2-Methylindole** (CAS No. 95-20-5). Due to the limited availability of specific toxicological studies on this compound, this document summarizes existing data and presents standardized experimental protocols for further research. The information herein is intended to guide researchers in assessing the potential hazards of **2-Methylindole** and in designing future toxicological evaluations.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₉ H ₉ N	[1][2]
Molecular Weight	131.17 g/mol	[1]
Appearance	White to pale yellow crystalline solid	[1]
Melting Point	56-61 °C	[1]
Boiling Point	272-273 °C	[1]
Solubility	Soluble in alcohol	[1]



Toxicological Data Summary

Quantitative toxicological data for **2-Methylindole** is sparse. The following tables summarize the available information.

Table 2.1: Acute Toxicity

Endpoint	Species	Route	Value	Classificati on	Reference
LD50	Mouse	Intraperitonea I	> 262 mg/kg	-	[3][4]
Acute Oral Toxicity	-	Oral	Data not available	Category 4 (Harmful if swallowed)	[4][5][6]
Acute Dermal Toxicity	-	Dermal	Data not available	-	-
Acute Inhalation Toxicity	-	Inhalation	Data not available	-	-

Table 2.2: Irritation and Sensitization

Endpoint	Result	Reference
Skin Irritation	Causes skin irritation (Category 2)	[1][5]
Eye Irritation	Causes serious eye irritation (Category 2/2A)	[1][5][6]
Sensitization	No information available	[5]

Table 2.3: Repeated Dose, Genetic, and Reproductive Toxicity



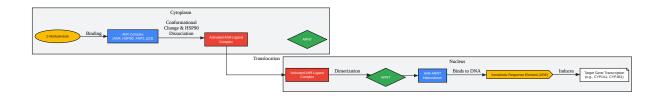
Endpoint	Result	Reference
Repeated Dose Toxicity	No information available	-
Genotoxicity/Mutagenicity	No information available	[5]
Carcinogenicity	Not classified as a carcinogen by IARC, NTP, ACGIH, OSHA	[1][5]
Reproductive Toxicity	No information available	-
Developmental Toxicity	No information available	-

Potential Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Interaction

Recent studies suggest that methylindoles, including **2-Methylindole**, may interact with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in the regulation of xenobiotic metabolism and other biological processes. However, the precise role of **2-Methylindole** in AhR signaling is not fully elucidated. Some research indicates it does not significantly activate the human AhR, while other studies on various methylindoles show a range of agonist and antagonist activities.[7][8][9][10]

The interaction of a compound with the AhR signaling pathway can lead to the induction of cytochrome P450 enzymes, such as CYP1A1, which are involved in the metabolism of xenobiotics. This interaction is a critical area for further investigation into the toxicological profile of **2-Methylindole**.





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Figure 1: Proposed Aryl Hydrocarbon Receptor (AhR) signaling pathway for 2-Methylindole.

Experimental Protocols

Detailed experimental protocols for toxicological studies specifically on **2-Methylindole** are not readily available in the published literature. Therefore, this section provides standardized methodologies based on OECD guidelines, which are broadly accepted for regulatory toxicology.

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD TG 425)

- Objective: To determine the acute oral toxicity (LD50) of a substance.
- Test System: Typically, female rats are used.
- Procedure:
 - A single animal is dosed at a starting level based on available information.



- The animal is observed for signs of toxicity and mortality for up to 14 days.
- If the animal survives, the next animal is dosed at a higher level. If it dies, the next animal
 is dosed at a lower level.
- This sequential dosing continues until the stopping criteria are met (e.g., three consecutive animals survive at the upper bound, or a number of reversals in outcome occur).
- The LD₅₀ is then calculated using the maximum likelihood method.
- Observations: Clinical signs of toxicity, body weight changes, and mortality are recorded daily. A gross necropsy is performed on all animals at the end of the study.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD TG 439)

- Objective: To assess the skin irritation potential of a substance.
- Test System: Commercially available Reconstructed human Epidermis (RhE) models.
- Procedure:
 - The test substance is applied topically to the surface of the RhE tissue.
 - After a defined exposure period (e.g., 15-60 minutes), the substance is removed by washing.
 - The tissues are incubated for a post-exposure period (e.g., 42 hours).
 - Cell viability is determined by measuring the conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a blue formazan salt by mitochondrial dehydrogenases of viable cells.
- Data Analysis: The substance is classified as an irritant if the mean tissue viability is reduced below a defined threshold (typically ≤ 50%) compared to negative controls.



Ames Test - Bacterial Reverse Mutation Assay (OECD TG 471)

- Objective: To detect gene mutations induced by the test substance.
- Test System: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-dependent strain of Escherichia coli (e.g., WP2 uvrA).
 [11][12][13][14]
- Procedure:
 - Bacteria are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix, a rat liver homogenate).[11][12][13]
 - The mixture is plated on a minimal agar medium lacking the required amino acid (histidine or tryptophan).
 - Plates are incubated for 48-72 hours.
 - The number of revertant colonies (colonies that have mutated back to a state where they can synthesize the required amino acid) is counted.
- Data Analysis: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies compared to the negative control, and this increase exceeds a defined threshold (e.g., a two-fold increase).[11]

In Vitro Mammalian Cell Micronucleus Test (OECD TG 487)

- Objective: To detect damage to chromosomes or the mitotic apparatus.[15][16][17][18]
- Test System: Mammalian cell lines (e.g., CHO, V79, L5178Y, TK6) or primary human lymphocytes.[17]
- Procedure:



- Cell cultures are exposed to the test substance at several concentrations, with and without metabolic activation (S9 mix).[18]
- Cells are treated with cytochalasin B to block cytokinesis, resulting in binucleated cells.[16]
- After an appropriate incubation period (allowing for at least one cell division), cells are harvested and stained.
- The frequency of micronuclei (small, membrane-bound DNA fragments in the cytoplasm) is scored in binucleated cells.
- Data Analysis: A substance is considered genotoxic if it causes a concentration-dependent and statistically significant increase in the frequency of micronucleated cells.[16]

Repeated Dose 28-Day Oral Toxicity Study in Rodents (OECD TG 407)

- Objective: To provide information on the potential health hazards likely to arise from repeated exposure over a relatively short period of time.[19]
- Test System: Typically rats.
- Procedure:
 - The test substance is administered orally daily to several groups of animals at different dose levels for 28 days. A control group receives the vehicle only.
 - Clinical observations, body weight, and food/water consumption are monitored throughout the study.
 - At the end of the study, blood samples are collected for hematology and clinical chemistry analysis.
 - All animals are subjected to a full necropsy, and organs are weighed.
 - Histopathological examination is performed on selected organs.



 Data Analysis: The study aims to identify target organs of toxicity and determine a No-Observed-Adverse-Effect Level (NOAEL).[19]

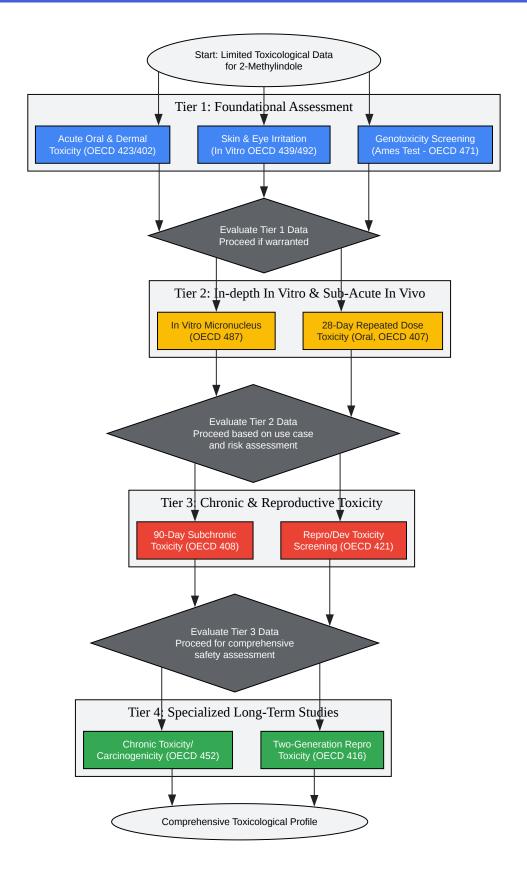
Reproduction/Developmental Toxicity Screening Test (OECD TG 421)

- Objective: To provide initial information on the potential effects of a substance on reproductive performance and fetal development.[20][21][22]
- Test System: Rats.[20][21]
- Procedure:
 - The substance is administered to male and female rats for a period before mating, during mating, and for females, throughout gestation and lactation.[20][21]
 - Endpoints evaluated include mating performance, fertility, length of gestation, litter size, and pup viability, growth, and development.
 - Parental animals and offspring are subjected to necropsy and histopathological examination of reproductive organs.[20][21]
- Data Analysis: The study identifies potential adverse effects on fertility, pregnancy, and offspring development.

Proposed Toxicological Testing Workflow

For a compound like **2-Methylindole** with limited existing data, a tiered testing strategy is recommended. This approach progresses from foundational in vitro and acute studies to more complex in vivo studies as needed, in line with the 3Rs principles (Replacement, Reduction, and Refinement).





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Figure 2: A tiered workflow for the toxicological evaluation of **2-Methylindole**.



Conclusion and Recommendations for Future Research

The current toxicological profile of **2-Methylindole** is incomplete, with significant data gaps in acute quantitative toxicity, repeated dose toxicity, genotoxicity, and reproductive/developmental toxicity. The compound is known to be harmful if swallowed and is an irritant to the skin and eyes. A potential mechanism of action involves interaction with the Aryl Hydrocarbon Receptor, but this requires further investigation.

For a comprehensive risk assessment, the following studies are recommended, following a tiered approach as outlined in Figure 2:

- Tier 1: Determination of acute oral and dermal LD₅₀ values, and confirmation of skin and eye
 irritation potential using validated in vitro methods. A bacterial reverse mutation (Ames) test
 should be conducted to assess mutagenicity.
- Tier 2: If the Ames test is positive or if repeated exposure is anticipated, an in vitro
 micronucleus assay should be performed. A 28-day repeated-dose oral toxicity study in
 rodents is crucial to identify target organs and establish a NOAEL.
- Tier 3 & 4: Based on the results of the initial tiers and the intended application of 2-Methylindole, further studies such as 90-day subchronic toxicity, reproductive/developmental toxicity screening, and potentially long-term carcinogenicity studies may be warranted.

By systematically addressing these data gaps using standardized protocols, a robust toxicological profile for **2-Methylindole** can be established to ensure its safe handling and use in research and development.

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